molecular formula C10H18O4S B14362316 Dimethyl 2-(ethylsulfanylmethyl)pentanedioate CAS No. 91007-70-4

Dimethyl 2-(ethylsulfanylmethyl)pentanedioate

Cat. No.: B14362316
CAS No.: 91007-70-4
M. Wt: 234.31 g/mol
InChI Key: AZOMGGLLGDXKFV-UHFFFAOYSA-N
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Description

Dimethyl 2-(ethylsulfanylmethyl)pentanedioate is an organic compound with the molecular formula C11H20O4S2 It is a diester derivative of pentanedioic acid, featuring an ethylsulfanylmethyl group attached to the central carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(ethylsulfanylmethyl)pentanedioate typically involves the esterification of pentanedioic acid derivatives with methanol in the presence of an acid catalyst. The ethylsulfanylmethyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(ethylsulfanylmethyl)pentanedioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Alkyl halides and other electrophiles can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Dimethyl 2-(ethylsulfanylmethyl)pentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of dimethyl 2-(ethylsulfanylmethyl)pentanedioate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release active carboxylic acids, while the ethylsulfanylmethyl group can participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(methylsulfanylmethyl)pentanedioate
  • Dimethyl 2-(propylsulfanylmethyl)pentanedioate
  • Dimethyl 2-(butylsulfanylmethyl)pentanedioate

Uniqueness

Dimethyl 2-(ethylsulfanylmethyl)pentanedioate is unique due to the specific length and structure of its ethylsulfanylmethyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

91007-70-4

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

dimethyl 2-(ethylsulfanylmethyl)pentanedioate

InChI

InChI=1S/C10H18O4S/c1-4-15-7-8(10(12)14-3)5-6-9(11)13-2/h8H,4-7H2,1-3H3

InChI Key

AZOMGGLLGDXKFV-UHFFFAOYSA-N

Canonical SMILES

CCSCC(CCC(=O)OC)C(=O)OC

Origin of Product

United States

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